3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Overview
Description
3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, a pyrimidinylsulfamoyl group, and a benzamide moiety, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl intermediate. This intermediate is then reacted with a pyrimidinylsulfamoyl derivative under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90, leading to anti-cancer effects. The pyrimidinylsulfamoyl group may interact with nucleic acids and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 3,4,5-trimethoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Uniqueness
3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound in research and potential therapeutic applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-28-16-11-13(12-17(29-2)18(16)30-3)19(25)23-14-5-7-15(8-6-14)31(26,27)24-20-21-9-4-10-22-20/h4-12H,1-3H3,(H,23,25)(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIFSDRWXKOPJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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